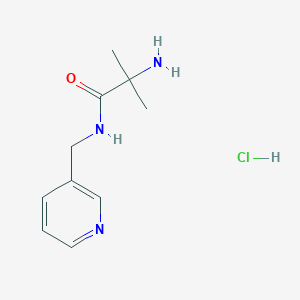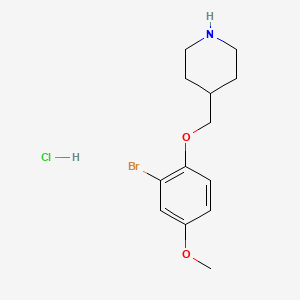
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride
Vue d'ensemble
Description
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is known for its role as a small molecule inhibitor that targets specific receptor tyrosine kinases, making it significant in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanamide with 3-pyridinecarboxaldehyde under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process requires precise temperature control and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amides, pyridine derivatives, and amine compounds .
Applications De Recherche Scientifique
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as an inhibitor in biochemical assays to study enzyme functions.
Medicine: Investigated for its potential therapeutic effects in treating diseases involving receptor tyrosine kinases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of TYRO3, AXL, and MER receptor tyrosine kinases. These receptors are involved in various cellular processes, including cell growth, survival, and immune response. By blocking these receptors, the compound can modulate signaling pathways, leading to potential therapeutic benefits in diseases such as cancer and autoimmune disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride
- 2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
Uniqueness
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride is unique due to its specific inhibition of TYRO3, AXL, and MER receptors, which are not commonly targeted by other similar compounds. This specificity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-amino-2-methyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-4-3-5-12-6-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFGRPFEJBRYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CN=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)

![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)


![2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1440787.png)
![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)
![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)

![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)

![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)
